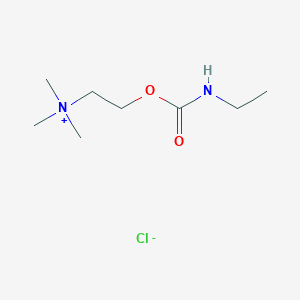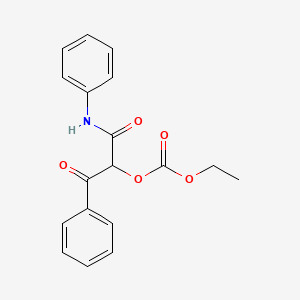
Tri-tert-butyl(methyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tri-tert-butyl(methyl)phosphanium bromide is a sterically hindered phosphonium salt. It is characterized by the presence of three tert-butyl groups and one methyl group attached to a phosphorus atom, with a bromide ion as the counterion. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tri-tert-butyl(methyl)phosphanium bromide can be synthesized through the methylation of tri-tert-butylphosphine with methyl bromide. The reaction typically involves the use of a solvent such as tetrahydrofuran (THF) and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Tri-tert-butyl(methyl)phosphanium bromide undergoes several types of chemical reactions, including:
Substitution Reactions: The bromide ion can be replaced by other nucleophiles, leading to the formation of various derivatives.
Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides.
Reduction Reactions: The compound can participate in reduction reactions, often involving transition metal catalysts.
Common Reagents and Conditions
Common reagents used in reactions with this compound include Grignard reagents, organolithium compounds, and various oxidizing agents. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield a wide range of phosphonium salts, while oxidation reactions produce phosphine oxides .
Applications De Recherche Scientifique
Tri-tert-butyl(methyl)phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, particularly in Suzuki cross-coupling reactions.
Biology: The compound’s unique properties make it a useful tool in studying biological systems, particularly in the context of enzyme inhibition and protein interactions.
Medicine: Research is ongoing into the potential therapeutic applications of phosphonium salts, including their use as antimicrobial agents and in drug delivery systems.
Mécanisme D'action
The mechanism by which tri-tert-butyl(methyl)phosphanium bromide exerts its effects involves its ability to act as a strong nucleophile and ligand. The steric bulk of the tert-butyl groups provides stability to the phosphorus center, allowing it to participate in a variety of chemical reactions. The compound can form stable complexes with transition metals, facilitating catalytic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tri-tert-butylphosphine: Lacks the methyl group, making it less sterically hindered.
Methyltriphenylphosphonium bromide: Contains phenyl groups instead of tert-butyl groups, resulting in different steric and electronic properties.
Tri-tert-butyl(ethyl)phosphanium bromide: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Tri-tert-butyl(methyl)phosphanium bromide is unique due to its combination of steric hindrance and nucleophilicity. The presence of three bulky tert-butyl groups provides significant steric protection, while the methyl group enhances its reactivity. This makes it particularly useful in catalytic applications where stability and reactivity are both important .
Propriétés
Numéro CAS |
64286-43-7 |
|---|---|
Formule moléculaire |
C13H30BrP |
Poids moléculaire |
297.25 g/mol |
Nom IUPAC |
tritert-butyl(methyl)phosphanium;bromide |
InChI |
InChI=1S/C13H30P.BrH/c1-11(2,3)14(10,12(4,5)6)13(7,8)9;/h1-10H3;1H/q+1;/p-1 |
Clé InChI |
NCKZYDIDZCRBCM-UHFFFAOYSA-M |
SMILES canonique |
CC(C)(C)[P+](C)(C(C)(C)C)C(C)(C)C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


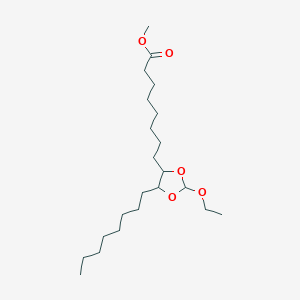

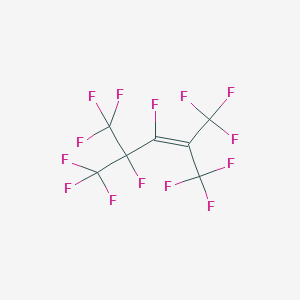
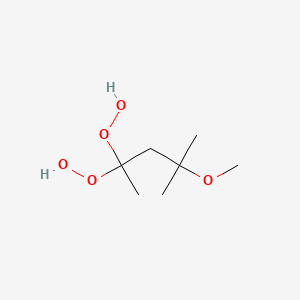
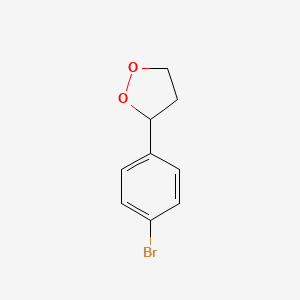






![1-Methyl-3-methylidenespiro[3.5]nonan-2-one](/img/structure/B14486973.png)
